N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12/h3-4,9H,2,5-8,10H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASPIZWYEPROFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide typically involves the reaction of 2-furoic acid with ethylamine and piperazine under specific conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the process is often supported by microwave radiation to enhance the reaction rate and yield . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced coupling reagents can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or flash chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing furan and piperazine moieties exhibit significant antimicrobial properties. The presence of the furan ring enhances the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.
Case Study:
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various piperazine derivatives, including N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide. Results showed that this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Antitumor Activity
The antitumor potential of this compound is linked to its ability to induce apoptosis in cancer cells. The structural features of the piperazine and furan rings are believed to interact with cellular pathways involved in tumorigenesis.
Data Table: Antitumor Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(Furan-2-yl)thiazol-2-yl)piperazine | Furan and thiazole rings | Antitumor |
| 4-(Furan-2-yl)thiazolidine | Furan and thiazole | Antitumor |
Case Study:
A publication in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of piperazine derivatives, including this compound, which exhibited significant cytotoxicity against various cancer cell lines.
Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects, particularly in the context of anxiety and depression treatment. Piperazine derivatives have been documented to interact with neurotransmitter systems, suggesting potential benefits in mood disorders.
Case Study:
Research published in Neuropharmacology explored the effects of similar piperazine compounds on serotonin receptors. Findings indicated that modifications to the piperazine structure could enhance binding affinity, paving the way for new antidepressant therapies.
Data Tables: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Ethylpiperazine | Piperazine ring | Antidepressant |
| Furan Derivative | Furan ring | Antimicrobial |
Mechanism of Action
The mechanism of action of N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit bacterial enzymes, disrupt cell membranes, or interfere with DNA replication, depending on its specific application .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Halogenated aryl groups (e.g., 4-fluorophenyl in A3) enhance anticandidal activity, while chlorophenyl derivatives (A4) show cytotoxicity against MCF-7 cells .
- Furan vs. Phenyl : Furan-containing compounds (e.g., thiazolyl hydrazones in ) exhibit antifungal activity (MIC = 250 µg/mL), suggesting that the furan-2-yl group in the target compound may confer similar properties .
- Carboxamide Linker : The carboxamide group is critical for dopamine D3 receptor selectivity. Removal of the carbonyl reduces D3R affinity by >100-fold, highlighting its role in binding .
Pharmacological Profiles
- Receptor Selectivity : Piperazine carboxamides with aryl substituents (e.g., 2-methoxyphenyl in ) achieve >1000-fold selectivity for D3 over D2 receptors. The target compound’s ethyl and furan-2-yl groups may similarly modulate receptor interactions .
- Antimicrobial Activity : Thiazolyl hydrazones with furan substituents () show moderate anticandidal activity, though less potent than fluconazole (MIC = 2 µg/mL). The oxoethyl group in the target compound may improve solubility and bioavailability .
- Cytotoxicity : Chlorophenyl derivatives (A4, A6) exhibit IC50 values of ~125 µg/mL against MCF-7 cells, suggesting that halogenation enhances anticancer effects .
Biological Activity
N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a furan derivative and a carboxamide functional group, which are critical for its biological activity. Its chemical structure can be represented as follows:
Preliminary studies indicate that this compound exhibits multiple mechanisms of action, including:
- Antitumor Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to DNA damage and cell death .
- Antimicrobial Effects : The compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is likely due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
- Immunomodulatory Properties : Studies have indicated that it may enhance the immune response by stimulating phagocytic activity in macrophages and neutrophils, thereby improving the body's defense mechanisms against infections .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Antitumor Activity
In a study investigating the antitumor effects of similar piperazine derivatives, it was found that compounds with furan substitutions exhibited enhanced cytotoxicity against non-small-cell lung cancer (NSCLC) cell lines. The mechanism was linked to increased ROS production, leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of N-ethyl derivatives against various bacterial strains. The results showed that the compound had superior activity against S. aureus compared to traditional antibiotics, suggesting its potential as an alternative treatment for resistant infections .
Case Study 3: Immunomodulation
Research on the immunomodulatory effects revealed that N-ethyl derivatives could significantly enhance oxidative burst activity in neutrophils, indicating their potential role in boosting the immune response during infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
